Metformin-d6, Hydrochloride

Overview

Description

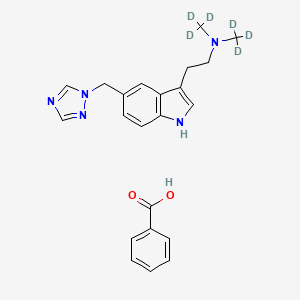

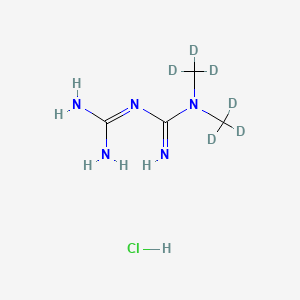

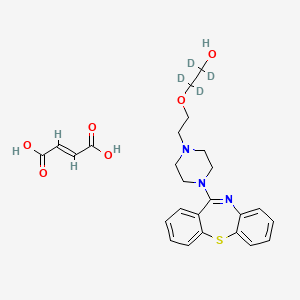

Metformin-d6 hydrochloride is a deuterated form of metformin hydrochloride, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of metformin in biological samples. Metformin itself is a widely used medication for the treatment of type 2 diabetes mellitus, known for its ability to lower blood glucose levels without causing hypoglycemia .

Scientific Research Applications

Metformin-d6 hydrochloride has several scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of metformin in complex mixtures.

Biology: Helps in studying the pharmacokinetics and metabolism of metformin in biological systems.

Medicine: Facilitates the development of new formulations and therapeutic strategies for diabetes management.

Industry: Used in quality control and validation of metformin-containing pharmaceutical products

Mechanism of Action

Target of Action

Metformin primarily targets the liver , where it inhibits hepatic glucose production . It also improves insulin sensitivity by increasing peripheral glucose uptake and utilization . The major molecular targets of metformin are the adenosine monophosphate (AMP)-activated kinase (AMPK) pathway and mitochondrial metabolism .

Mode of Action

Metformin’s interaction with its targets leads to several changes. It inhibits the mitochondrial respiratory chain in the liver, leading to the activation of AMPK . This enhances insulin sensitivity, which is crucial for type 2 diabetes research . Metformin also triggers autophagy .

Biochemical Pathways

Metformin affects numerous cellular targets and pathways to exert its glucose-lowering effects. Two major mechanistic pathways have been identified for metformin’s glucose-lowering efficacy: AMPK activation and cellular redox modulation . It decreases hepatic glucose production and intestinal absorption of glucose .

Pharmacokinetics

Metformin has an oral bioavailability of 50% to 60%. Following intestinal absorption, it enters the portal vein and accumulates in the liver . It is eliminated as unchanged drug in the urine . These properties impact the bioavailability of Metformin.

Result of Action

The major glucose-lowering effect in patients with type 2 diabetes is mostly mediated through inhibition of hepatic gluconeogenesis . Clinically relevant concentrations of metformin inhibit hepatic gluconeogenesis in a substrate-selective manner both in vitro and in vivo, supporting a redox-dependent mechanism of metformin action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MetforminIt is likely to dissipate from the aqueous phase and partition into the sediment phase and will degrade within the aquatic environment, both via biotic and abiotic transformation .

Safety and Hazards

Metformin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Biochemical Analysis

Biochemical Properties

Metformin-d6, Hydrochloride interacts with several enzymes and proteins in biochemical reactions. It increases hepatic AMPK activity, which leads to a reduction in blood glucose levels . This interaction with the AMPK enzyme is a key aspect of its role in managing diabetes . This compound also interacts with other biomolecules, such as lipid droplets and cholesterol, influencing their levels in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces weight gain, hepatic lipid droplet content, and total cholesterol, LDL cholesterol, and triglyceride levels in the plasma of diet-induced obese mice .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the mitochondrial respiratory chain complex I, leading to AMPK activation .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . Information on its stability and degradation is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been observed to reduce tumor growth in certain mouse models at a dosage of 250 mg/kg

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as AMPK and influences metabolic flux . Its role in these pathways contributes to its overall effects on the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that involves specific transporters . Its interaction with these transporters influences its localization and accumulation within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metformin-d6 hydrochloride involves the reaction of dicyandiamide with dimethylamine-d6 hydrochloride under microwave heating at temperatures ranging from 100°C to 160°C . This method ensures the incorporation of deuterium atoms into the metformin molecule.

Industrial Production Methods: Industrial production of metformin-d6 hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave heating in industrial settings allows for efficient and rapid synthesis .

Chemical Reactions Analysis

Types of Reactions: Metformin-d6 hydrochloride undergoes various chemical reactions, including:

Oxidation: Metformin can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.

Reduction: Reduction reactions are less common for metformin due to its stable structure.

Substitution: Metformin can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Substitution: Nucleophilic substitution can occur with reagents like sodium hydroxide under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives of metformin .

Comparison with Similar Compounds

Phenformin: Another biguanide with similar glucose-lowering effects but withdrawn due to the risk of lactic acidosis.

Buformin: Similar to metformin but also associated with a higher risk of lactic acidosis.

Uniqueness: Metformin-d6 hydrochloride is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical measurements in research settings. This makes it a valuable tool in pharmacokinetic studies and quality control processes .

Properties

IUPAC Name |

3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETHQSJEHLVLGH-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662072 | |

| Record name | N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185166-01-1 | |

| Record name | N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)

![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)